Cas no 18355-80-1 (1-(2,3-difluorophenyl)ethan-1-one)

1-(2,3-difluorophenyl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(2,3-Difluorophenyl)ethanone
- 2,3-Difluoroacetophenone
- 2',3'-Difluoroacetophenone
- C8H6F2O
- 1-acetyl-2,3-difluorobenzene
- 2,3-Difluoracetophenon
- 2′,3′-Difluoroacetophenone
- Acetophenone, 2',3'-difluoro- (8CI)
- 1-(2,3-Difluorophenyl)ethan-1-one
- 2',3'-Difluoroacetophenone98%
- 2',3'-Difluoroacetophenone 98%
- Ethanone, 1-(2,3-difluorophenyl)-
- PQUXFUBNSYCQAL-UHFFFAOYSA-N
- 1-(2,3-difluoro-phenyl)-ethanone
- PubChem4211
- KSC184C5N
- 1-(2,3-difluoro phenyl)ethanone
- 1-(2,3-Difluorophenyl)ethanone #
- SBB087125
- 2
- EN300-124907
- PS-8848
- 2',3'-Difluoroacetophenone, AldrichCPR
- Sodiumacrylate
- FT-0609608
- CHEMBL4578486
- 1-[2,3-bis(fluoranyl)phenyl]ethanone
- DTXSID10334065
- SB34598
- A812794
- MFCD00061274
- 2',3'-Difluoro Acetophenone
- SCHEMBL717464
- AKOS009158129
- AM62522
- 18355-80-1
- DB-044497
- 1-(2,3-difluorophenyl)ethan-1-one
-
- MDL: MFCD00061274
- インチ: 1S/C8H6F2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3
- InChIKey: PQUXFUBNSYCQAL-UHFFFAOYSA-N
- ほほえんだ: FC1C(=C([H])C([H])=C([H])C=1C(C([H])([H])[H])=O)F
- BRN: 2963572
計算された属性
- せいみつぶんしりょう: 156.03900
- どういたいしつりょう: 156.039
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 17.1
じっけんとくせい
- 色と性状: 自信がない
- 密度みつど: 84
- ゆうかいてん: No data available
- ふってん: 193.4°C at 760 mmHg
- フラッシュポイント: 84-85°C/20mm
- 屈折率: 1.489
- PSA: 17.07000
- LogP: 2.16740
- ようかいせい: 自信がない
1-(2,3-difluorophenyl)ethan-1-one セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315,H319,H335,H227
-
警告文:
P280G,P305
P351
P338 - 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S26-S36
-
危険物標識:
- リスク用語:R36/37/38
- セキュリティ用語:S26;S36
- ちょぞうじょうけん:Sealed in dry,Room Temperature
- 危険レベル:IRRITANT
1-(2,3-difluorophenyl)ethan-1-one 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関番号:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%
1-(2,3-difluorophenyl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A137821-25g |
1-(2,3-Difluorophenyl)ethanone |
18355-80-1 | 95% | 25g |
$87.0 | 2024-07-28 | |
eNovation Chemicals LLC | Y1008492-25g |
1-(2,3-Difluoro-phenyl)-ethanone |
18355-80-1 | 95% | 25g |
$180 | 2024-07-28 | |
TRC | D445533-250mg |
2',3'-Difluoroacetophenone |
18355-80-1 | 250mg |
$75.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-281318-1g |
2',3'-Difluoroacetophenone, |
18355-80-1 | 1g |
¥256.00 | 2023-09-05 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD32356-100g |
1-(2,3-Difluorophenyl)ethanone |
18355-80-1 | 95% | 100g |
¥2436.0 | 2022-03-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D120673-100g |
1-(2,3-difluorophenyl)ethan-1-one |
18355-80-1 | 97% | 100g |
¥6179.90 | 2023-09-03 | |
TRC | D445533-100mg |
2',3'-Difluoroacetophenone |
18355-80-1 | 100mg |
$64.00 | 2023-05-18 | ||
Alichem | A015000063-500mg |
2',3'-Difluoroacetophenone |
18355-80-1 | 97% | 500mg |
$798.70 | 2023-09-02 | |
Fluorochem | 004775-5g |
2',3'-Difluoroacetophenone |
18355-80-1 | 98% | 5g |
£69.00 | 2022-03-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 004389-25g |
1-(2,3-difluorophenyl)ethan-1-one |
18355-80-1 | 98% | 25g |
2242.0CNY | 2021-08-04 |
1-(2,3-difluorophenyl)ethan-1-one 関連文献
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1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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2. Back matter
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
1-(2,3-difluorophenyl)ethan-1-oneに関する追加情報
1-(2,3-Difluorophenyl)ethan-1-one: A Comprehensive Overview
1-(2,3-Difluorophenyl)ethan-1-one, also known by its CAS number 18355-80-1, is a compound of significant interest in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a fluorinated aromatic ring with a ketone functional group. The presence of the fluorine atoms at the 2 and 3 positions of the phenyl ring introduces distinct electronic and steric properties, making it a valuable molecule for both academic research and industrial applications.
The synthesis of 1-(2,3-difluorophenyl)ethan-1-one has been extensively studied, with researchers exploring various synthetic pathways to optimize yield and purity. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and environmental impact. For instance, the use of transition metal catalysts in cross-coupling reactions has opened new avenues for constructing this compound with high precision.
In terms of physical properties, 1-(2,3-difluorophenyl)ethan-1-one exhibits a melting point of approximately 45°C and a boiling point around 200°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various chemical reactions. The compound's UV-Vis spectrum shows strong absorption bands in the ultraviolet region, which is attributed to the conjugation between the aromatic ring and the ketone group.
The chemical stability of cas no 18355-80-1 is another area of interest. Studies have demonstrated that it remains stable under normal storage conditions but can undergo degradation under harsh conditions such as strong acidic or basic environments. This information is crucial for its safe handling and storage in industrial settings.
Applications of 1-(2,3-difluorophenyl)ethan-1-one span across multiple domains. In the pharmaceutical industry, it serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications. Recent research has highlighted its role in drug design targeting specific enzymes and receptors. For example, derivatives of this compound have shown promise in inhibiting certain kinases involved in cancer progression.
In materials science, cas no 18355-80-1 has been explored as a precursor for advanced materials such as polymers and coatings. Its ability to form stable bonds through condensation reactions makes it a valuable building block for constructing high-performance materials. Additionally, its electronic properties make it a candidate for use in organic electronics, particularly in light-emitting diodes (LEDs) and photovoltaic devices.
The environmental impact of 1-(2,3-difluorophenyl)ethan-1-one has also garnered attention. Researchers have investigated its biodegradation pathways and toxicity profiles to assess its potential risks to ecosystems. Findings indicate that while the compound is not inherently toxic at low concentrations, its improper disposal could pose risks to aquatic life. This underscores the importance of implementing sustainable practices in its production and usage.
In conclusion, cas no 18355-80-1, or 1-(2,3-difluorophenyl)ethan-1-one, stands out as a versatile compound with diverse applications across various industries. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a key molecule for future innovations. As research continues to uncover new potentials for this compound, its role in advancing science and technology is expected to grow significantly.
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